molecular formula C30H24O5 B6074439 [19-Hydroxy-3-oxo-2-(4-propylphenyl)-11-oxapentacyclo[10.8.0.02,10.04,9.013,18]icosa-1(12),4,6,8,13,15,17,19-octaen-10-yl] acetate

[19-Hydroxy-3-oxo-2-(4-propylphenyl)-11-oxapentacyclo[10.8.0.02,10.04,9.013,18]icosa-1(12),4,6,8,13,15,17,19-octaen-10-yl] acetate

Cat. No.: B6074439
M. Wt: 464.5 g/mol
InChI Key: XNCOHYVDLPUWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[19-Hydroxy-3-oxo-2-(4-propylphenyl)-11-oxapentacyclo[108002,1004,9013,18]icosa-1(12),4,6,8,13,15,17,19-octaen-10-yl] acetate is a complex organic compound characterized by its unique pentacyclic structure

Properties

IUPAC Name

[19-hydroxy-3-oxo-2-(4-propylphenyl)-11-oxapentacyclo[10.8.0.02,10.04,9.013,18]icosa-1(12),4,6,8,13,15,17,19-octaen-10-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24O5/c1-3-8-19-13-15-20(16-14-19)29-25-17-26(32)21-9-4-5-10-22(21)27(25)35-30(29,34-18(2)31)24-12-7-6-11-23(24)28(29)33/h4-7,9-17,32H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCOHYVDLPUWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C23C4=C(C5=CC=CC=C5C(=C4)O)OC2(C6=CC=CC=C6C3=O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [19-Hydroxy-3-oxo-2-(4-propylphenyl)-11-oxapentacyclo[10.8.0.02,10.04,9.013,18]icosa-1(12),4,6,8,13,15,17,19-octaen-10-yl] acetate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the Pentacyclic Core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and other pericyclic processes.

    Functional Group Modifications: Introduction of the hydroxy, oxo, and acetate groups is carried out through selective oxidation, reduction, and esterification reactions.

    Final Assembly: The final product is obtained by coupling the functionalized pentacyclic core with the propylphenyl moiety under specific conditions, such as the use of a strong base or acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Use of metal or organocatalysts to improve reaction rates and selectivity.

    Purification Techniques: Advanced methods like chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[19-Hydroxy-3-oxo-2-(4-propylphenyl)-11-oxapentacyclo[10.8.0.02,10.04,9.013,18]icosa-1(12),4,6,8,13,15,17,19-octaen-10-yl] acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: Reduction of the oxo group to a hydroxy group using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the acetate group, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators, contributing to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound is investigated for its use in the development of advanced materials, such as polymers and nanomaterials, due to its rigid and stable structure.

Mechanism of Action

The mechanism by which [19-Hydroxy-3-oxo-2-(4-propylphenyl)-11-oxapentacyclo[10.8.0.02,10.04,9.013,18]icosa-1(12),4,6,8,13,15,17,19-octaen-10-yl] acetate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

  • [19-Hydroxy-3-oxo-2-(4-methylphenyl)-11-oxapentacyclo[10.8.0.02,10.04,9.013,18]icosa-1(12),4,6,8,13,15,17,19-octaen-10-yl] acetate
  • [19-Hydroxy-3-oxo-2-(4-ethylphenyl)-11-oxapentacyclo[10.8.0.02,10.04,9.013,18]icosa-1(12),4,6,8,13,15,17,19-octaen-10-yl] acetate

Uniqueness

The uniqueness of [19-Hydroxy-3-oxo-2-(4-propylphenyl)-11-oxapentacyclo[10.8.0.02,10.04,9.013,18]icosa-1(12),4,6,8,13,15,17,19-octaen-10-yl] acetate lies in its specific functional groups and the propylphenyl moiety, which confer distinct chemical and biological properties compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.